Methylenebisacrylamide

Electrophoresis Polymer Chemistry Gel Casting

N,N'-Methylenebisacrylamide (MBA, CAS 110-26-9) is the definitive bisacrylamide crosslinker for high-performance polymer networks. Unlike slower alternatives (BAC, EDA: >3 hr), MBA delivers complete gelation in ≤30 min at 3–5 %C, maximizing lab throughput. For superabsorbent formulators, MBA provides the critical swelling midpoint between PEGDA and DVB, ensuring both high absorbency and mechanical integrity. In nanoMIP synthesis, a 10–20 mol% MBA ratio creates high-affinity imprinted cavities with aqueous compatibility—a key advantage over hydrophobic EGDMA. Achieve target rheology at lower crosslinker loadings. Procure now.

Molecular Formula C7H10N2O2
Molecular Weight 154.17 g/mol
CAS No. 110-26-9
Cat. No. B058190
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethylenebisacrylamide
CAS110-26-9
SynonymsBisacrylamide;  MBA;  MBAA;  Methylenebisacrylamide;  Methylenediacrylamide;  N,N’-Diacryloylmethylenediamine;  N,N’-Methylenebis(2-propenamide);  N,N’-Methylenebis(acrylamide);  N,N’-Methylenediacrylamide;  NMBA;  NSC 406836;  NSC 7774;  Triam 507
Molecular FormulaC7H10N2O2
Molecular Weight154.17 g/mol
Structural Identifiers
SMILESC=CC(=O)NCNC(=O)C=C
InChIInChI=1S/C7H10N2O2/c1-3-6(10)8-5-9-7(11)4-2/h3-4H,1-2,5H2,(H,8,10)(H,9,11)
InChIKeyZIUHHBKFKCYYJD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 25 g / 250 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility0.1 to 1 mg/mL at 64 °F (NTP, 1992)

Structure & Identifiers


Interactive Chemical Structure Model





N,N'-Methylenebisacrylamide (CAS 110-26-9) Product and Properties Overview for Scientific Procurement


N,N'-Methylenebisacrylamide (CAS 110-26-9, also known as Bis or MBA) is a symmetrical, difunctional vinyl monomer classified as a bisacrylamide crosslinking agent. It is a white crystalline solid with a molecular weight of 154.17 g/mol and a melting point >300 °C . The compound's core utility lies in its ability to covalently bridge polyacrylamide chains during free-radical polymerization, forming a three-dimensional, porous hydrogel network essential for numerous biochemical and materials science applications [1].

Why Generic Crosslinker Substitution Fails: Performance Criticality of N,N'-Methylenebisacrylamide (MBA)


In polyacrylamide-based systems, crosslinker selection dictates critical performance metrics—including gel pore size distribution, polymerization kinetics, mechanical integrity, and environmental responsiveness. Attempting to directly substitute N,N'-methylenebisacrylamide (MBA) with other crosslinkers like EGDMA, DVB, or BAC without reformulation leads to unpredictable and often suboptimal outcomes. The quantitative data below demonstrate that even chemically similar bisacrylamides exhibit distinct reactivity ratios, leading to differences in gel homogeneity and effective crosslink density [1]. Furthermore, the choice between hydrophobic (e.g., DVB, EGDMA) and hydrophilic (e.g., MBA) crosslinkers fundamentally alters polymer-solvent interactions, affecting swelling capacity, analyte diffusion, and long-term stability [2]. This guide provides the quantitative, comparative evidence required to justify the selection of MBA over its alternatives for specific, high-performance applications.

Quantitative Differentiation: N,N'-Methylenebisacrylamide (MBA) vs. Alternative Crosslinkers


Accelerated Polymerization Kinetics: MBA vs. BAC and EDA for Time-Sensitive Protocols

In a direct comparative study of polyacrylamide gel polymerization kinetics, gels crosslinked with 3-5 %C of N,N'-methylenebisacrylamide (Bis) achieved complete polymerization within 30 minutes at room temperature. In contrast, gels crosslinked with N,N'-bisacrylylcystamine (BAC) or ethylene diacrylate (EDA) under identical conditions required a minimum of 3 hours to fully polymerize [1]. This represents a six-fold or greater reduction in gel casting time.

Electrophoresis Polymer Chemistry Gel Casting

Superior Crosslinking Efficiency: MBA vs. EGDMA in Viscosity and Gel Content

In a study of methacrylic acid-ethyl acrylate copolymers, N,N'-methylenebisacrylamide (MBAM) was directly compared to ethylene glycol dimethacrylate (EGDM) as a crosslinker. MBAM was found to be a more efficient crosslinking agent, producing polymers with higher gel content and superior viscosity building properties [1].

Polymer Rheology Hydrogel Synthesis Thickening Agents

Intermediate Equilibrium Absorbency: MBA vs. DVB and PEGDA in Superabsorbent Polymers

The equilibrium absorbency of poly(acrylic acid-co-acrylamide) (PAAM) superabsorbents in a 0.9% NaCl solution was ranked according to the crosslinker used. N,N′-methylene bisacrylamide (NMBA) exhibited an intermediate swelling capacity (PEGDA < NMBA < DVB), providing a balance between high fluid uptake and structural integrity [1].

Superabsorbent Polymers Swelling Behavior Hygiene Products

Reduced Thermal Stability: MBA vs. DVB in High-Temperature Applications

In polypropylene itaconate (PPIA) polyester networks, the radical reaction with divinylbenzene (DVB) was achieved up to 30% (w/w) crosslinker addition, whereas methylene bisacrylamide (MBA) incorporation was limited to 15% (w/w). Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) confirmed that DVB-crosslinked polyesters exhibited significantly higher thermal stability than their MBA-crosslinked counterparts [1].

Thermal Stability Polyester Resins High-Temperature Materials

Optimized Binding Selectivity in Molecularly Imprinted Polymers (MIPs): MBA Crosslinker Ratio Dependency

In nanoMIP synthesis for rabbit IgG, the mole percentage of methylene-bis-acrylamide (MBA) crosslinker critically defines binding performance. A medium degree of crosslinking (1-18 mol%) yields high binding affinity and high selectivity. In contrast, a high degree of crosslinking (32-50 mol%) leads to non-specific interactions and loss of selectivity [1]. This demonstrates that MBA's performance is not static but is tunable within a specific concentration window.

Molecular Imprinting Biosensors Affinity Separations

Enhanced Hydrophilicity for Aqueous Metal Ion Imprinting: MBA vs. EGDMA

In the design of a copper(II) ion-imprinted polymer (IIP), replacing the classical hydrophobic crosslinker ethylene glycol dimethacrylate (EGDMA) with the more hydrophilic N,N'-methylenebisacrylamide (MBA) enabled polymerization in water and enhanced interactions with the target ion in aqueous samples. The IIP-MBA exhibited a sorption capacity of approximately 40 μmol/g for Cu(II) and demonstrated excellent selectivity coefficients (4 to 100) against Fe(III), Pb(II), and Zn(II) [1].

Ion-Imprinted Polymers Water Treatment Selective Adsorption

Best Research and Industrial Application Scenarios for N,N'-Methylenebisacrylamide


High-Throughput Polyacrylamide Gel Electrophoresis (PAGE) for Proteomics and Genomics

When laboratory protocols demand rapid, reproducible casting of polyacrylamide gels, N,N'-methylenebisacrylamide (MBA) is the crosslinker of choice. Its fast polymerization kinetics (complete gelation in ≤30 min at 3-5 %C) directly translates to higher daily throughput compared to slower alternatives like BAC or EDA (>3 hours). This is critical for core facilities and diagnostic labs where turnaround time is a key performance indicator [1].

Formulation of Tunable Superabsorbent Polymers (SAPs) for Hygiene and Agriculture

For the development of superabsorbent materials requiring a precise balance between fluid uptake and gel strength, MBA provides a critical performance midpoint. In 0.9% NaCl solutions (a physiological model), MBA-crosslinked PAAM networks exhibit equilibrium absorbency between that of PEGDA (too low) and DVB (too high and mechanically unstable). This tunable swelling behavior makes MBA the preferred crosslinker for formulators seeking to optimize absorbency without compromising the physical integrity of the swollen gel [2].

Synthesis of High-Affinity, Water-Compatible Molecularly Imprinted Polymers (MIPs)

In the production of nanoMIPs for biosensing and affinity separation, achieving high binding affinity and selectivity is paramount. The evidence shows that using MBA within a specific crosslinker ratio (10-20 mol%) is essential for creating high-performance imprinted cavities. Furthermore, when aqueous compatibility is required—such as in environmental monitoring or biological sample analysis—MBA's hydrophilic nature enables synthesis in water, a key advantage over the widely used but hydrophobic EGDMA [3] [4].

Rheology Modification and Thickening in Aqueous Formulations

For industrial chemists formulating water-based thickeners, flocculants, or personal care products, the crosslinking efficiency of MBA is a quantifiable advantage. Comparative studies show that MBA generates higher gel content and more pronounced viscosity enhancement in acrylate copolymer systems than EGDMA. This higher efficiency allows formulators to achieve target rheological profiles with lower crosslinker concentrations, which can reduce both raw material costs and potential toxicological concerns [5].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for Methylenebisacrylamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.